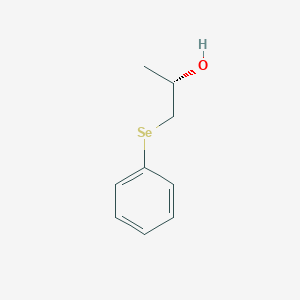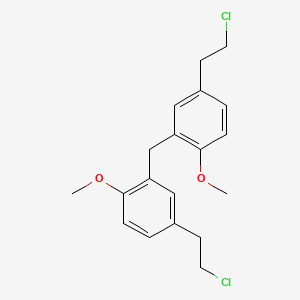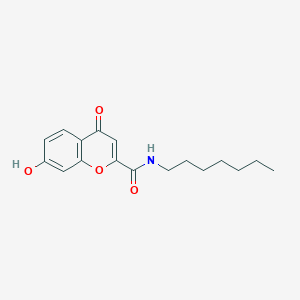![molecular formula C14H12O3 B14184399 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione CAS No. 923025-85-8](/img/structure/B14184399.png)
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione is an organic compound with a complex structure that includes a methoxy group, a phenyl ring, and a cyclopentene ring
Vorbereitungsmethoden
The synthesis of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an orange precipitate, which is then filtered and washed with methanol to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can lead to the formation of secondary amines, which are important intermediates in the synthesis of pharmaceuticals and other compounds .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and metabolic pathways. In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Industrial applications include its use in the production of dyes, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be compared with similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Eigenschaften
CAS-Nummer |
923025-85-8 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-[methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C14H12O3/c1-9-8-11(15)12(13(9)16)14(17-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
GYSLAAOUSQJHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(C2=CC=CC=C2)OC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)




![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)

![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)

